S-Propyl thioacetate

Overview

Description

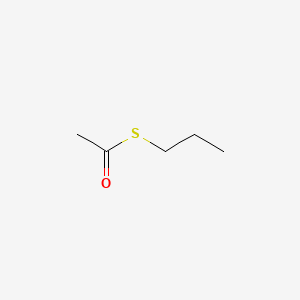

S-Propyl thioacetate (CAS: 2307-10-0) is a thioester with the molecular formula C₅H₁₀OS and a molecular weight of 118.19 g/mol. Its IUPAC name is 1-(propylsulfanyl)ethan-1-one, and it is characterized by the SMILES notation CCCSC(C)=O. Key properties include:

- Appearance: Yellow liquid .

- Melting Point: 137°C .

- Boiling Point: 137–139°C .

- Density: 0.968 g/cm³ .

- Flash Point: 36.04°C (flammable liquid, Category 3) .

- Purity: ≥98.0% (GC) .

It is primarily used as a flavoring agent in food applications and is commercially available in 5 g and 25 g packaging .

Preparation Methods

Preparation via Alkyl Halide and Sodium Thioacetate Reaction Catalyzed by PEG400

One of the most practical and efficient methods for preparing S-Propyl thioacetate involves the nucleophilic substitution reaction of alkyl halides (such as propyl chloride or bromide) with sodium thioacetate. This method is catalyzed by polyethylene glycol 400 (PEG400), which enhances the reaction rate and yield under mild conditions.

Reaction Mechanism and Conditions

- Step 1: Thioacetic acid is neutralized by sodium carbonate to generate the thioacetate anion in situ.

- Step 2: The thioacetate anion reacts with the alkyl halide (e.g., propyl chloride) via nucleophilic substitution to form this compound.

- Catalyst: PEG400 facilitates the reaction by increasing the nucleophilicity of the thioacetate anion and solubilizing the reactants.

- Temperature: Room temperature (approximately 20-25°C).

- Solvent: Dichloromethane (CH2Cl2).

- Reaction Time: Typically 2 hours.

- Yield: High yields (~90% or more) are achievable.

Typical Procedure Example

- Mix sodium carbonate, alkyl halide (propyl chloride), PEG400, and CH2Cl2 in a reaction flask.

- Slowly add thioacetic acid dropwise while stirring.

- Stir the mixture at room temperature for about 2 hours.

- Filter off solids and wash with dry CH2Cl2.

- Dry the filtrate and distill to isolate this compound.

| Parameter | Details |

|---|---|

| Alkyl halide | Propyl chloride or bromide |

| Catalyst | PEG400 (3 mol%) |

| Base | Sodium carbonate (10% excess) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature (~25°C) |

| Reaction time | 2 hours |

| Yield | ~90% |

This method is advantageous due to its mild conditions, high yield, and ease of product isolation without additional heating or complex purification steps.

Preparation via Potassium Thioacetate Intermediate

Another approach involves the preparation of potassium thioacetate first, which then reacts with propyl halides to form this compound. A novel, industrially relevant method for potassium thioacetate synthesis has been developed, which improves purity and yield, facilitating subsequent thioester synthesis.

Potassium Thioacetate Preparation

- Reagents: Thioacetic acid and potassium carbonate in high-concentration ethanol.

- Temperature: Controlled between -15 to 40°C.

- Process: Thioacetic acid is slowly added dropwise to potassium carbonate in ethanol under stirring.

- Crystallization: Potassium thioacetate crystallizes out and is separated by centrifugation.

- Purification: Washing with absolute ethanol at low temperature enhances purity.

- Yield: High purity potassium thioacetate suitable for further reactions.

Subsequent Reaction to Form this compound

- Potassium thioacetate is reacted with propyl halide under controlled conditions to form the target thioester.

| Step | Conditions/Details |

|---|---|

| Solvent | High-concentration ethanol |

| Base | Potassium carbonate |

| Temperature | -15 to 40°C |

| Reaction time | 3 to 20 hours |

| Crystallization and washing | Centrifugation and ethanol washing at low temperature |

| Product purity | High purity potassium thioacetate |

This method emphasizes operational simplicity, high yield, and product quality, making it suitable for large-scale synthesis.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

S-Propyl thioacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form propyl mercaptan and acetic acid.

Thiol–Thioester Exchange: This reaction involves the exchange of thiol groups between thioesters and thiols.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions at neutral pH and elevated temperatures.

Thiol–Thioester Exchange: Conducted in the presence of thiols and under controlled pH conditions.

Major Products Formed

Hydrolysis: Propyl mercaptan and acetic acid.

Thiol–Thioester Exchange: New thioesters and thiols.

Scientific Research Applications

Chemical Applications

Precursor for Organosulfur Compounds

S-Propyl thioacetate serves as a precursor in the synthesis of various organosulfur compounds. Its ability to undergo thiol-thioester exchange reactions enables the formation of new thioesters and thiols, which are essential in organic synthesis and materials science.

Reversible Binding and Self-Assembly

The compound's reactivity allows it to participate in reversible binding processes, making it useful in self-assembled monolayers (SAMs). SAMs have applications in biosensors, nanotechnology, and surface modification .

Biological Applications

Role in Prebiotic Chemistry

this compound has been studied for its implications in prebiotic chemistry. Research indicates that thioesters like this compound could have played a significant role in the origin of life by serving as potential building blocks for more complex biomolecules .

Antimicrobial Properties

Some studies suggest that this compound exhibits antimicrobial properties, which could be beneficial for developing new antimicrobial agents or preservatives . Its effectiveness against certain pathogens is an area of ongoing research.

Medical Applications

Therapeutic Potential

Investigations into the therapeutic properties of this compound suggest potential applications in treating conditions related to uric acid metabolism, such as gout and hyperuricemia. The compound may modulate blood uric acid levels, offering a new avenue for treatment strategies .

Drug Development

The compound's structural characteristics make it a candidate for drug development. Its interactions at the molecular level could lead to novel therapeutic agents targeting specific biological pathways .

Industrial Applications

Production of Self-Assembled Monolayers (SAMs)

In industrial settings, this compound is utilized in the production of SAMs for electronic components and biosensors. These monolayers enhance surface properties and functionality, making them valuable in various technological applications.

Flavoring Agent

this compound is also used as a flavoring agent in food products due to its characteristic aroma. Its application extends to the food industry, where it contributes to the sensory profile of various products .

Comparative Analysis of Thioesters

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound | Key Properties | Applications |

|---|---|---|

| This compound | Moderate volatility; reactive | Organic synthesis, prebiotic chemistry, flavoring |

| S-Methyl Thioacetate | Less volatile; similar reactivity | Prebiotic studies; potential drug precursor |

| S-Phenyl Thioacetate | Aromatic; lower reactivity | Material science; organic synthesis |

Case Studies

- Prebiotic Chemistry Studies : Research conducted on the abiotic synthesis of thioesters under simulated prebiotic conditions demonstrated that this compound could form spontaneously from simpler precursors. This supports theories regarding the chemical pathways that may have led to the emergence of life on Earth .

- Antimicrobial Research : A study evaluating the antimicrobial efficacy of various thioesters found that this compound displayed significant activity against specific bacterial strains. This highlights its potential use as a natural preservative or therapeutic agent .

- Drug Development Trials : Preliminary trials investigating the effects of this compound on uric acid levels showed promising results, suggesting its viability as a treatment option for hyperuricemia-related disorders .

Mechanism of Action

The mechanism of action of S-Propyl thioacetate involves its ability to undergo thiol–thioester exchange reactions. This property makes it useful in applications such as reversible binding and self-assembly . The molecular targets and pathways involved include interactions with thiol groups in biological systems .

Comparison with Similar Compounds

Comparison with Similar Thioacetates

Ethyl Thioacetate

- Molecular Formula : C₄H₈OS.

- Key Properties : Produced via enzymatic thiolysis using Eat1 acyltransferase. Ethyl thioacetate synthesis shows specific activity of 40.04 ± 2.36 U mg⁻¹ at low ethanethiol concentrations (5 mM), but activity decreases at higher concentrations due to enzyme inhibition .

- Applications: Used in biotechnology for esterification reactions .

- Key Difference : Ethyl thioacetate has a shorter alkyl chain, leading to lower boiling point and distinct enzymatic reactivity compared to S-propyl thioacetate.

S-Methyl Thioacetate

- Molecular Formula : C₃H₆OS (CAS: 1534-08-3).

- Key Properties : Lower molecular weight (106.14 g/mol) and simpler structure (methyl group).

- Applications : Also a flavoring agent but with higher volatility due to the methyl group .

- Key Difference : Higher volatility makes S-methyl thioacetate suitable for applications requiring rapid aroma release, unlike the more stable S-propyl variant.

Natural Furfuryl Thioacetate

- Molecular Formula : C₇H₈O₂S (CAS: 13678-68-7).

- Key Properties :

- Applications : Flavoring agent (FEMA 3162) with a distinct furan ring structure .

- Key Difference: The aromatic furan ring enhances solubility in organic solvents and modifies odor profile compared to this compound’s sulfurous notes.

Structural and Thermodynamic Comparisons

Molecular Stability

- Heat of Formation (ΔHf°) :

- Hydrolysis : this compound reacts exothermically with water (ΔrH° = -0.93 ± 0.06 kcal/mol ), producing propanethiol and acetic acid .

Physical Properties Table

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Application |

|---|---|---|---|---|---|---|

| This compound | 2307-10-0 | C₅H₁₀OS | 137–139 | 0.968 | 36.04 | Food flavoring |

| Ethyl thioacetate | N/A | C₄H₈OS | N/A | N/A | N/A | Biocatalysis |

| S-Methyl thioacetate | 1534-08-3 | C₃H₆OS | N/A | N/A | N/A | Rapid-release flavor |

| Furfuryl thioacetate | 13678-68-7 | C₇H₈O₂S | 93 | 1.16 | N/A | Baking flavor |

Reactivity and Functional Differences

- Enzymatic Interactions : this compound is less reactive in Eat1-mediated thiolysis compared to ethyl thioacetate, which shows higher specific activity .

- Solubility : this compound is insoluble in water but miscible with organic solvents, similar to furfuryl thioacetate .

- Safety : this compound’s low flash point (36°C) requires careful handling, whereas furfuryl thioacetate’s higher density (1.16 g/cm³) impacts storage protocols .

Biological Activity

S-Propyl thioacetate (C₅H₁₀OS) is a thiocarboxylic ester that has garnered interest due to its potential biological activities and implications in various biochemical processes. This compound is structurally related to thioesters, which play significant roles in metabolic pathways, particularly in the context of prebiotic chemistry and the origin of life theories. This article reviews the biological activity of this compound, focusing on its chemical properties, biological implications, and relevant case studies.

This compound is characterized by its thiol and acetate functional groups, which contribute to its reactivity and biological significance. The compound exhibits a notable free energy change during hydrolysis, indicating its potential stability under certain conditions. The Gibbs free energy of hydrolysis for this compound is reported as approximately , suggesting a thermodynamically favorable reaction toward acetic acid and hydrogen sulfide .

Table 1: Thermodynamic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀OS |

| Gibbs Free Energy of Hydrolysis | |

| Stability in Water | Moderate (pH dependent) |

| Half-life at pH 7 | 155 days at 23°C |

Prebiotic Chemistry

This compound is relevant to discussions regarding the origin of life due to its role as a potential precursor in prebiotic chemistry. The compound's ability to participate in thiol-thioester exchange reactions suggests it could have been involved in early metabolic pathways. Studies indicate that thioesters like this compound can undergo hydrolysis and exchange reactions under conditions mimicking prebiotic environments, thus supporting theories on the emergence of life .

Case Studies

Table 2: Biological Activities Associated with Thioesters

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-Propyl thioacetate in laboratory settings?

this compound is commonly synthesized via nucleophilic substitution reactions. For example, potassium thioacetate reacts with propyl halides (e.g., propyl bromide) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation. Post-synthesis purification typically involves fractional distillation due to its boiling point range of 137–141°C . Alternative routes include transesterification of methyl thioacetate with propanol under acidic catalysis.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and quantification .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ ~2.35 ppm for thioacetate methyl group; δ ~1.6–3.0 ppm for propyl chain) and ¹³C NMR (C=O at ~195 ppm) for structural confirmation .

- Infrared Spectroscopy (IR): Strong absorption at ~1680–1700 cm⁻¹ for the thioester carbonyl group .

- Refractometry: Refractive index ~1.460 (validates purity) .

Q. What are critical safety considerations when handling this compound?

- Flammability: Low flash point (~36°C) necessitates ignition source avoidance .

- Ventilation: Use fume hoods due to potential respiratory irritancy .

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point variations)?

Discrepancies in literature values (e.g., 137–139°C vs. 141.38°C for boiling point) may arise from:

- Measurement conditions: Atmospheric vs. reduced pressure distillation .

- Purity: Impurities (e.g., residual solvents) alter boiling points; validate via GC-MS .

- Instrument calibration: Ensure thermocouples and pressure sensors are calibrated .

Q. What experimental strategies optimize thiol group generation from this compound?

Deprotection of the thioacetate group to free thiols can be achieved using:

- Hydrazine monohydrate: React in deaerated DMF at 0–5°C to minimize disulfide formation. Monitor progress via thin-layer chromatography (TLC) with ninhydrin staining .

- Enzymatic cleavage: Lipases or esterases under mild aqueous conditions (pH 7–8) for biocompatible applications .

Q. How should researchers design mutagenicity studies for this compound?

Follow protocols from the Research Institute for Fragrance Materials (RIFM):

- In vitro micronucleus assay: Use human peripheral blood lymphocytes or reconstructed skin models (e.g., EpiDerm™) .

- Dose selection: Base on OECD guidelines (e.g., 0.1–100 µg/mL) with positive controls (e.g., mitomycin C) .

- Data interpretation: Compare with structural analogs (e.g., furfuryl thioacetate) to assess reactivity trends .

Q. What computational methods predict this compound's reactivity in different solvent systems?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Solvent modeling: Use polarizable continuum models (PCM) to simulate solvent effects on reaction kinetics .

- Molecular dynamics (MD): Analyze diffusion coefficients in hydrophobic vs. hydrophilic solvents .

Q. How can researchers address challenges in quantifying trace degradation products of this compound?

- Analytical workflows:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use multiple reaction monitoring (MRM) for sulfoxide/sulfone derivatives .

- Isotope dilution: Deuterated internal standards improve quantification accuracy .

Q. Methodological Best Practices

- Synthetic reproducibility: Always report solvent drying methods (e.g., molecular sieves for DMF) and reaction atmosphere (N₂/Ar) .

- Data validation: Cross-reference NMR/IR results with computational simulations (e.g., ACD/Labs or ChemDraw predictions) .

- Ethical compliance: For biological studies, include Institutional Review Board (IRB) approval codes and cytotoxicity thresholds in methodologies .

Properties

IUPAC Name |

S-propyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWFWBJCYMBZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177638 | |

| Record name | Propyl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Propyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

137.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | S-Propyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Propyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.959 | |

| Record name | Propyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2307-10-0 | |

| Record name | S-Propyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-propyl thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7284NZ6EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Propyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.